molecular formula C36H56O3S B13432078 beta-Sitosterol 3-Tosylate

beta-Sitosterol 3-Tosylate

Cat. No.: B13432078
M. Wt: 568.9 g/mol
InChI Key: NNNQQJYPSLYJBA-UNKKZNOASA-N
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Description

Beta-Sitosterol 3-Tosylate is a crucial chemical intermediate derived from beta-sitosterol, one of the most abundant phytosterols found in plants such as nuts, seeds, and vegetable oils . This tosylated derivative is designed for laboratory use in synthetic organic and medicinal chemistry, serving as a versatile precursor for the structural modification of the sterol backbone. The tosyl group at the C-3 position is an excellent leaving group, enabling nucleophilic substitution reactions that allow researchers to create novel sterol analogs with potential biological activity or to probe sterol biosynthesis pathways . The parent compound, beta-sitosterol, is the subject of extensive research due to its diverse pharmacological potential, which includes demonstrated anti-tumor, anti-inflammatory, and cholesterol-lowering properties in preclinical studies . Beta-sitosterol has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including prostate, breast, and colon cancers, through mechanisms involving the modulation of p53, Bcl-2 protein family, and PI3K/Akt signaling pathways . Furthermore, beta-sitosterol and its derivatives are investigated for their ability to reduce symptoms of benign prostatic hyperplasia (BPH) and lower LDL cholesterol levels . As a synthetic intermediate, this compound provides researchers with a valuable building block to develop new derivatives aimed at enhancing these biological activities, improving pharmacokinetic profiles, or understanding the structure-activity relationships of phytosterols for potential drug discovery and development applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H56O3S

Molecular Weight

568.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C36H56O3S/c1-8-27(24(2)3)12-11-26(5)32-17-18-33-31-16-13-28-23-29(39-40(37,38)30-14-9-25(4)10-15-30)19-21-35(28,6)34(31)20-22-36(32,33)7/h9-10,13-15,24,26-27,29,31-34H,8,11-12,16-23H2,1-7H3/t26-,27-,29+,31+,32-,33+,34+,35+,36-/m1/s1

InChI Key

NNNQQJYPSLYJBA-UNKKZNOASA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)C5=CC=C(C=C5)C)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)C5=CC=C(C=C5)C)C)C)C(C)C

Origin of Product

United States

Synthesis and Advanced Chemical Transformations of β Sitosterol 3 Tosylate

Regioselective Synthesis of β-Sitosterol 3-Tosylate

The synthesis of β-sitosterol 3-tosylate is a two-step process that begins with securing a pure sample of the precursor, β-sitosterol, followed by the regioselective tosylation of its C-3 hydroxyl group.

Precursor Sterol Synthesis Methodologies

A complete total synthesis of β-sitosterol has not been reported. Therefore, its preparation relies on the semi-synthesis from other readily available sterols, primarily stigmasterol (B192456), which is abundant and economically viable. researchgate.net The key challenge in this conversion is the selective reduction of the C22-C23 double bond in the side chain of stigmasterol without affecting the C5-C6 double bond in the sterol nucleus.

Several strategies have been developed to achieve this selective hydrogenation:

Direct Catalytic Hydrogenation: This method involves the direct hydrogenation of stigmasterol using catalysts like palladium on carbon (Pd/C). However, this approach can lead to the over-reduction of the C5-C6 double bond, resulting in the formation of stigmastanol (B1215173) as a significant byproduct. nih.gov The choice of solvent can influence the outcome; for instance, using ethanol (B145695) can help minimize the formation of certain isomers. researchgate.net

Protection-Hydrogenation-Deprotection: To circumvent the issue of non-selective reduction, the more reactive C5-C6 double bond is temporarily protected.

Epoxidation: One effective method is the protection of the Δ⁵⁻⁶ alkene as an epoxide. nih.govunl.edu Stigmasterol acetate (B1210297) is treated with an epoxidizing agent, followed by catalytic hydrogenation of the side chain's C22-C23 double bond. The saturated epoxide is then deoxygenated using a mild reagent like aluminum triiodide to yield β-sitosteryl acetate, which is subsequently saponified to afford pure β-sitosterol. nih.gov

i-Steroid Formation: Another approach involves the formation of a cyclopropyl (B3062369) carbinyl ether (an i-steroid) by treating stigmasterol tosylate with a base. nih.gov Following hydrogenation of the side-chain double bond, solvolysis of the cyclopropane (B1198618) ring regenerates the C-3 hydroxyl group and the Δ⁵⁻⁶ alkene. nih.gov

Table 1: Comparison of β-Sitosterol Synthesis Methodologies from Stigmasterol
MethodologyKey StepsAdvantagesDisadvantagesReference
Direct Catalytic HydrogenationHydrogenation of stigmasterol using a catalyst (e.g., Pd/C).Simpler procedure with fewer steps.Can lead to over-reduction and formation of stigmastanol; potential for isomerization. researchgate.netnih.gov
Epoxidation-Hydrogenation-Deoxygenation1. Epoxidation of the Δ⁵⁻⁶ double bond. 2. Hydrogenation of the C22-C23 double bond. 3. Deoxygenation to restore the Δ⁵⁻⁶ double bond.High selectivity; yields pure β-sitosterol.Multi-step process. nih.govunl.edu
i-Steroid Formation1. Tosylation of stigmasterol. 2. Formation of i-steroid. 3. Hydrogenation of the C22-C23 double bond. 4. Solvolysis to regenerate the sterol.Circumvents the need for selective hydrogenation directly on the unprotected sterol.Multi-step process involving rearrangements. nih.gov

Tosylation Reaction Mechanisms and Optimization

The regioselective tosylation of the 3β-hydroxyl group of β-sitosterol is a crucial step. This reaction converts the alcohol into a tosylate ester, which is an excellent leaving group in subsequent nucleophilic substitution and elimination reactions. organic-chemistry.org

The reaction involves treating β-sitosterol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. The mechanism proceeds via a nucleophilic attack of the oxygen atom of the 3β-hydroxyl group on the electrophilic sulfur atom of TsCl. This results in the displacement of a chloride ion and the formation of the tosylate ester. The base, such as pyridine, serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. pearson.com The reaction proceeds with retention of the stereochemistry at the C-3 position because the C-O bond is not broken during the process. libretexts.org

Optimization of this reaction typically involves adjusting the solvent, base, and reaction temperature to maximize the yield and purity of the product. Pyridine is often used as both the base and the solvent. Forcing conditions are generally not required, and the reaction can proceed efficiently at or below room temperature.

Reactivity and Mechanistic Studies of β-Sitosterol 3-Tosylate

The presence of the tosylate group at the C-3 position renders this carbon atom electrophilic and susceptible to a variety of transformations, most notably solvolysis and nucleophilic substitution.

Solvolysis Reactions and Rearrangements

Solvolysis of steroidal 3-tosylates involves the reaction of the tosylate with a solvent that also acts as a nucleophile. These reactions can lead to a mixture of substitution and elimination products. The outcome of the reaction is highly dependent on the solvent system and the stereochemistry of the tosylate group. rsc.org

Studies on the solvolysis of related steroidal tosylates, such as those of 5α-cholestan-3-ols, have shown that the ratio of elimination to substitution products is influenced by the solvent. For instance, more olefin products are generally formed in a mixture of acetic acid and formic acid compared to acetic acid alone. rsc.org Axial tosylates tend to yield substantially more elimination products than their equatorial counterparts. rsc.org

The solvolysis of β-sitosterol 3-tosylate can also be accompanied by rearrangements. The departure of the tosylate group can lead to the formation of a carbocation intermediate. This intermediate can be attacked by the solvent, or it can undergo rearrangement to a more stable carbocation before reacting further. A classic example in steroid chemistry is the formation of "i-steroid" products through the participation of the C5-C6 double bond in the departure of the leaving group at C-3, leading to a cyclopropyl intermediate. cdnsciencepub.com

Nucleophilic Substitution Reactions

β-Sitosterol 3-tosylate is an excellent substrate for nucleophilic substitution reactions (S_N1 and S_N2). The tosylate anion is a very good leaving group due to the resonance stabilization of its negative charge. organic-chemistry.org This allows for the introduction of a wide array of nucleophiles at the C-3 position.

The mechanism of substitution depends on the reaction conditions and the nature of the nucleophile. For primary and secondary tosylates, the S_N2 mechanism is common, which proceeds with an inversion of configuration at the reaction center. organic-chemistry.orglibretexts.org This stereochemical outcome is a powerful tool in the synthesis of specific stereoisomers. In an S_N2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step. organic-chemistry.org Steric hindrance around the neopentyl-like structure of some steroids can hinder S_N2 reactions, but the C-3 position of β-sitosterol is generally accessible. nih.gov

Derivatization Strategies Utilizing β-Sitosterol 3-Tosylate as an Intermediate

The utility of β-sitosterol 3-tosylate lies in its role as a versatile synthetic intermediate for the creation of novel β-sitosterol derivatives with potentially interesting biological or material properties. By leveraging the reactivity of the tosylate group, a diverse range of functionalities can be introduced at the C-3 position.

Synthesis of Novel Steroid Conjugates

The functionalization of β-sitosterol through its 3-tosylate derivative is a key strategy for preparing steroid conjugates. These conjugates link the steroidal backbone to other molecules, such as therapeutic agents or fluorescent tags, to create hybrid compounds with potentially enhanced or novel biological activities. dergipark.org.tr The tosylate group is highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups necessary for subsequent conjugation reactions.

A prominent application is in the synthesis of triazole-containing steroid conjugates via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net The process typically involves an initial Sₙ2 reaction where the tosylate group is displaced by an azide (B81097) nucleophile, such as sodium azide, to yield the corresponding 3-azido steroidal derivative. This azide-functionalized steroid is a stable and key building block for the CuAAC reaction. It can then be "clicked" onto a molecule containing a terminal alkyne, forming a stable triazole linker. This methodology has been successfully employed to create conjugates like the β-sitosterol-curcumin conjugate, which was designed to explore enhanced biological effects. dergipark.org.tr While some syntheses may start from a bromo-derivative, the tosylate is an excellent and often preferred precursor for generating the azide intermediate. dergipark.org.trresearchgate.net

Table 1: Representative Synthesis of a Steroid-Triazole Conjugate via a Tosylate Intermediate

Step Reactant Reagents & Conditions Product Purpose
1 β-Sitosterol 3-Tosylate Sodium Azide (NaN₃), in a polar aprotic solvent (e.g., DMF) 3α-Azido-stigmast-5-ene Introduction of azide functionality via Sₙ2 displacement of the tosylate group, resulting in an inversion of stereochemistry at C-3.

Note: The table illustrates a representative pathway based on established chemical principles for steroid modification and conjugation. dergipark.org.trresearchgate.net

Stereoselective Modifications

The stereochemistry of the steroid nucleus is crucial for its biological function, and modifications that control the spatial arrangement of substituents are of significant chemical interest. β-Sitosterol 3-tosylate, with its defined 3β-configuration, is an ideal substrate for stereoselective transformations at the C-3 position.

The most fundamental stereoselective reaction involving the 3β-tosylate is the bimolecular nucleophilic substitution (Sₙ2) reaction. When a nucleophile attacks the C-3 carbon, it displaces the tosylate leaving group from the opposite side. This leads to a complete inversion of stereochemistry at this center, transforming the natural 3β-configuration into the 3α-configuration. This predictable stereochemical outcome allows for the synthesis of a wide range of 3α-substituted sitosterol (B1666911) derivatives, which are often inaccessible through other synthetic routes.

Another significant stereoselective transformation is the solvolysis of the tosylate to form i-steroids. wikipedia.org In this reaction, the neighboring Δ⁵ double bond participates in the displacement of the 3β-tosylate group. wikipedia.orgacs.org This process does not yield a simple substitution product but results in a significant rearrangement of the A and B rings to form a 3α,5α-cyclo-6β-methoxy-i-sterol when methanol (B129727) is used as the solvent. wikipedia.orggoogle.com This rearrangement is highly stereospecific and provides a pathway to a distinct class of steroidal structures. This i-sterol intermediate can then be used in further reactions, such as the selective hydrogenation of the side-chain, before being converted back to the Δ⁵-3β-hydroxy structure upon treatment with acid. wikipedia.org

Furthermore, controlling the stereochemistry at C-3 is vital in the synthesis of labeled steroids. For instance, the synthesis of [3α-³H]β-sitosterol was achieved by the stereoselective reduction of the corresponding 3-ketone (stigmast-5-en-3-one) using sodium borotritide (NaBT₄), which preferentially attacks to yield the 3β-ol. nih.gov While not a direct reaction of the tosylate, it underscores the importance of stereocontrol at C-3, a position readily activated by tosylation for various modifications.

Table 2: Examples of Stereoselective Reactions Involving the C-3 Position

Reaction Type Starting Material Reagents & Conditions Key Feature Product Stereochemistry
Sₙ2 Substitution β-Sitosterol 3β-Tosylate Nucleophile (e.g., CH₃COO⁻) Inversion of configuration 3α-substituted product (e.g., 3α-acetoxy)
i-Sterol Formation Stigmasteryl 3β-Tosylate Pyridine, Anhydrous MeOH Neighboring group participation of the Δ⁵ bond and rearrangement 3α,5α-cyclo-6β-methoxy-i-sterol ether wikipedia.org

| Stereoselective Reduction | Stigmast-5-en-3-one | Sodium Borohydride (NaBH₄) or Sodium Borotritide (NaBT₄) | Preferential hydride attack to form the equatorial alcohol | 3β-hydroxy product (e.g., β-Sitosterol or [3α-³H]β-sitosterol) nih.gov |

Note: The table includes reactions of the closely related stigmasteryl tosylate to illustrate the i-sterol formation, a reaction applicable to β-sitosteryl tosylate. wikipedia.org

Advanced Analytical Characterization Techniques for β Sitosterol 3 Tosylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of β-Sitosterol 3-Tosylate in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

The tosylation of the 3β-hydroxyl group of β-sitosterol induces significant changes in the chemical shifts of nearby protons and carbons, which can be readily observed in the NMR spectra. In the ¹H NMR spectrum, the proton at the C-3 position (H-3) experiences a notable downfield shift compared to its position in the parent β-sitosterol (typically around δ 3.53 ppm). This is due to the deshielding effect of the electron-withdrawing tosyl group. The H-3 signal in the tosylated derivative is expected to appear as a multiplet further downfield. Furthermore, the spectrum will exhibit characteristic signals for the tosyl group itself: two doublets in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the AA'BB' system of the p-substituted benzene (B151609) ring, and a singlet for the methyl group protons around δ 2.4 ppm. ieeesem.comresearchgate.net

Similarly, the ¹³C NMR spectrum provides conclusive evidence of tosylation. The carbon atom at the C-3 position is significantly shifted downfield from its typical position around δ 71.8 ppm in β-sitosterol. vjas.vn The olefinic carbons C-5 and C-6 appear at approximately δ 140.8 ppm and δ 121.7 ppm, respectively. vjas.vnresearchgate.net The spectrum will also show the characteristic signals for the carbons of the tosyl group, including the methyl carbon and the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in β-Sitosterol 3-Tosylate Data extrapolated from known spectra of β-sitosterol and analogous sterol tosylates.

AtomPredicted ¹H Chemical Shift (δ ppm)Predicted ¹³C Chemical Shift (δ ppm)
H-3> 4.0 (multiplet)-
C-3-> 80.0
H-6~ 5.36 (triplet)-
C-5-~ 140.5
C-6-~ 122.0
Tosyl-CH₃~ 2.45 (singlet)~ 21.6
Tosyl-Ar-H~ 7.35 (doublet), ~ 7.80 (doublet)~ 127-145

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of β-Sitosterol 3-Tosylate and for obtaining structural information through fragmentation analysis. The molecular formula of β-Sitosterol 3-Tosylate is C₃₆H₅₆O₃S, corresponding to a molecular weight of approximately 568.9 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 568 would be expected, confirming the compound's identity. The fragmentation pattern provides further structural proof. A characteristic and often prominent fragmentation pathway for sterol tosylates is the cleavage of the C-O bond, leading to a fragment corresponding to the sterol carbocation and the loss of the tosylate group. Another key fragmentation is the elimination of p-toluenesulfonic acid (m/z 172), resulting in a peak at [M-172]⁺. The subsequent fragmentation of the sterol backbone would resemble that of β-sitosterol itself, with characteristic losses from the side chain and cleavage of the steroid rings. researchgate.netresearchgate.net

For soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the protonated molecule [M+H]⁺ at m/z 569 or adducts with sodium [M+Na]⁺ at m/z 591 would be observed. Tandem MS (MS/MS) experiments on these precursor ions can be used to elicit the characteristic fragmentations mentioned above, providing a high degree of confidence in the structural assignment. usask.ca

Table 2: Expected Mass Spectrometry Data for β-Sitosterol 3-Tosylate

Ion TypeTechniqueExpected m/zFragmentation Ion (m/z)
[M]⁺EI-MS568396 ([M - TsOH]⁺), 395
[M+H]⁺ESI-MS, APCI-MS569397 ([M+H - TsOH]⁺)
[M+Na]⁺ESI-MS591-

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are fundamental for the separation of β-Sitosterol 3-Tosylate from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of β-Sitosterol 3-Tosylate. Due to the nonpolar nature of the sterol backbone and the added aromatic tosyl group, the compound is well-suited for reversed-phase HPLC. A typical system would employ a C18 column with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727), sometimes with a small percentage of water. rasayanjournal.co.inacademicjournals.orgresearchgate.net

Compared to the parent β-sitosterol, the tosylate derivative is more nonpolar and will therefore have a longer retention time under reversed-phase conditions. Detection is readily achieved using a UV detector set to one of the absorption maxima of the tosyl group (e.g., 254 nm or 265 nm), offering excellent sensitivity. rasayanjournal.co.inresearchgate.net This method can effectively separate the product from the starting material (β-sitosterol) and other potential byproducts.

Table 4: Representative HPLC Method Parameters

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Methanol
Flow Rate1.0 - 1.5 mL/min
DetectionUV at ~265 nm
Retention TimeLonger than β-sitosterol

Direct analysis of β-Sitosterol 3-Tosylate by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. The compound has a high molecular weight and is thermally labile, meaning it is likely to decompose at the high temperatures required for vaporization in the GC injector and column. Thermal degradation would likely lead to the elimination of p-toluenesulfonic acid, resulting in the detection of various sitosterenes rather than the intact molecule.

For the analysis of the base sterol structure, a common approach involves the chemical removal of the tosylate group followed by derivatization of the resulting β-sitosterol to a more thermally stable and volatile form, such as a trimethylsilyl (B98337) (TMS) ether. The GC-MS analysis of the β-sitosterol-TMS ether would then provide information on the purity of the sterol core and confirm its identity through its characteristic retention time and mass spectrum. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive technique for determining the absolute three-dimensional structure of a molecule. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of β-Sitosterol 3-Tosylate, it is possible to map the electron density and precisely determine the position of every atom in the crystal lattice.

This technique would unequivocally confirm:

The connectivity of the atoms, proving the presence of the tosylate group at the C-3 position.

The stereochemistry at all 9 chiral centers of the β-sitosterol backbone.

The conformation of the steroid rings and the side chain.

The intermolecular packing interactions within the crystal.

Computational Chemistry and Molecular Modeling of β Sitosterol 3 Tosylate Systems

Quantum Chemical Investigations of Molecular Conformation and Electronic Structure

Quantum chemical methods are instrumental in determining the most stable three-dimensional arrangement of a molecule (its conformation) and mapping its electronic landscape. While specific quantum chemical studies on β-Sitosterol 3-Tosylate are not extensively documented in publicly available literature, a wealth of information can be derived from theoretical investigations of its parent compound, β-sitosterol.

Theoretical studies on the β-sitosterol molecule have been performed using various computational methods, including molecular mechanics (MM+ force field), semi-empirical self-consistent-field molecular-orbital (PM3), and density functional theory (DFT) at the B3LYP level. researchgate.netnih.gov These calculations have revealed that the optimized structure of β-sitosterol is not planar, and its formation is an exothermic process. nih.gov The calculated infrared spectrum for β-sitosterol shows good qualitative agreement with experimentally determined FTIR spectra. nih.gov

The electronic properties of β-sitosterol have also been a subject of investigation. The interfrontier molecular orbitals (HOMO and LUMO) are primarily localized on the C=C double bond within the sterol ring system. researchgate.netnih.gov The energy difference between these orbitals is relatively small, which suggests that the molecule is kinetically stable. nih.gov Furthermore, the calculated dipole moment indicates that β-sitosterol is a polar molecule. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. MD simulations have been employed to understand the behavior of β-sitosterol in various biological contexts.

For instance, MD simulations have been used to study the interaction of β-sitosterol with human serum albumin (HSA), a key carrier protein in the bloodstream. acs.orgnih.gov These simulations, along with experimental data, have shown that β-sitosterol binds within a large hydrophobic cavity of HSA, primarily through hydrophobic interactions, but also via hydrogen bonds involving the hydroxyl group at the C-3 position. acs.orgnih.gov The binding of β-sitosterol was observed to cause partial unfolding of the secondary structure of HSA. acs.orgnih.gov For β-Sitosterol 3-Tosylate, the replacement of the hydroxyl group with the bulkier and more rigid tosylate group would likely alter these binding dynamics, potentially favoring different interaction sites or affecting the stability of the complex.

In another study, MD simulations were conducted to investigate the interaction of β-sitosterol with the smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. nih.govmendeley.comresearchgate.net These simulations provided data on the trajectories and interaction types between the ligand and the protein. nih.govmendeley.comresearchgate.net Such computational approaches are valuable for predicting the mechanism of action of potential drug candidates. nih.gov The conformational ensembles of peptides and other small molecules in solution can also be effectively studied using MD simulations, often in conjunction with experimental techniques like NMR. mdpi.com

In Silico Ligand-Receptor Docking Studies of Related Phytosterol Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential inhibitors of specific protein targets. Numerous in silico docking studies have been performed on β-sitosterol and other related phytosterols (B1254722) to evaluate their potential as therapeutic agents.

These studies have explored the binding of phytosterols to a variety of protein targets implicated in different diseases. For example, β-sitosterol and its derivatives have been docked against microtubules, which are attractive targets for anticancer agents. eijppr.comresearchgate.net In these studies, β-sitosterol and several of its analogs showed promising interactions with the tubulin-colchicine complex. eijppr.comresearchgate.net

Other docking studies have investigated the potential of phytosterols as chemopreventive agents by examining their interactions with proteins like Keap1, a regulator of the Nrf2 antioxidant pathway. researchgate.netrasayanjournal.co.in Furthermore, the inhibitory activity of phytosterols on enzymes such as 5α-reductase, which is relevant in conditions like androgenic alopecia and benign prostatic hyperplasia, has been assessed using molecular docking. innovareacademics.inmdpi.com The binding affinities and interaction patterns of β-sitosterol and other phytosterols with various receptors have been systematically evaluated, often revealing key amino acid residues involved in the binding. eijppr.commdpi.comnih.govajchem-b.com

The following table summarizes the findings from several in silico docking studies on β-sitosterol and related phytosterols against various protein targets.

Phytosterol/DerivativeProtein TargetKey Findings/Binding EnergyReference
β-SitosterolTubulin-Colchicine ComplexIdentified as a potential inhibitor through high throughput virtual screening and induced fit docking. eijppr.comresearchgate.net
Sitosterol (B1666911), Stigmasterol (B192456), Campesterol, 28-IsofucosterolKelch-like Activating Protein (Keap1)Showed potential as chemopreventive agents by competing for the receptor site. Sitosterol had a free energy of binding of -12.56 kcal/mol. researchgate.netrasayanjournal.co.in
12 Phytosterol Compounds5α-reductaseErgostadienol was predicted to be a potent inhibitor with a binding energy of -11.60 kcal/mol. innovareacademics.in
β-Sitosterol, Stigmasterol, CampesterolSteroidal 5α-reductase type 2 (S5αR2)β-Sitosterol exhibited a binding affinity (ΔG) of -9.5 kcal/mol. mdpi.com
β-SitosterolEstrogen Receptor Beta (ERβ) & Caspase-3Favorable binding energy of -6.14 kcal/mol to ERβ and -7.98 kcal/mol to Caspase-3. nih.gov
Campesterol, β-SitosterolStaphylococcus aureus pyruvate (B1213749) carboxylase & Pseudomonas aeruginosa virulence factor regulatorβ-Sitosterol showed binding affinities of -7.6 and -7.7 kcal/mol, respectively. ajchem-b.com
β-SitosterolHuman Serum Albumin (HSA)Binds in a hydrophobic cavity mainly through hydrophobic interactions and hydrogen bonds with a free energy of -5.0 kcal/mol. acs.orgnih.gov

Mechanistic Investigations of Biological Activities of β Sitosterol and Its Chemical Derivatives

Molecular Pathways in Antiproliferative and Pro-apoptotic Effects

Regulation of Cell Cycle Progression

There is no available scientific literature or research data detailing the effects of β-sitosterol 3-tosylate on the regulation of cell cycle progression in any cell line.

Induction of Apoptosis via Caspase Pathways

The scientific literature lacks any studies or data on the ability of β-sitosterol 3-tosylate to induce apoptosis through the activation or modulation of caspase pathways.

Modulation of Receptor Tyrosine Kinase Signaling

There is no published research or data concerning the modulation of receptor tyrosine kinase signaling pathways by β-sitosterol 3-tosylate.

Immunomodulatory and Anti-inflammatory Mechanisms

Cytokine Pathway Modulation

No research has been published on the effects of β-sitosterol 3-tosylate on the modulation of cytokine pathways.

Macrophage Polarization Influence

There is no available data or scientific literature investigating the influence of β-sitosterol 3-tosylate on macrophage polarization.

Antimicrobial Activity Mechanisms

A comprehensive review of available scientific literature reveals a notable absence of studies specifically investigating the antimicrobial activity mechanisms of β-sitosterol 3-tosylate. While the parent compound, β-sitosterol, has been the subject of some antimicrobial research, these findings cannot be directly extrapolated to its tosylate derivative due to the significant chemical modification. The introduction of a tosylate group at the 3-position of the β-sitosterol molecule can substantially alter its physicochemical properties, including polarity and steric hindrance, which would in turn affect its interactions with microbial cells and their components.

Bacterial Cell Surface Interactions

There is no available research data detailing the specific interactions between β-sitosterol 3-tosylate and bacterial cell surfaces. Investigations into how this compound might affect membrane integrity, cell wall synthesis, or surface proteins of bacteria have not been reported in the scientific literature.

Inhibition of Microbial Virulence Factors

Specific studies on the capacity of β-sitosterol 3-tosylate to inhibit microbial virulence factors are not present in the current body of scientific research. The potential for this compound to interfere with processes such as biofilm formation, toxin production, or quorum sensing remains uninvestigated.

Angiogenesis Regulatory Mechanisms

There is a lack of specific research on the angiogenesis regulatory mechanisms of β-sitosterol 3-tosylate. The parent compound, β-sitosterol, has been shown to inhibit angiogenesis by suppressing the VEGF signaling pathway frontiersin.org. However, no studies have been conducted to determine if β-sitosterol 3-tosylate possesses similar or different effects on the formation of new blood vessels. The influence of the tosylate functional group on the interaction with key regulators of angiogenesis, such as vascular endothelial growth factor (VEGF) receptors, has not been explored.

Biochemical Interactions in Lipid Metabolism Modulation

Scientific literature lacks specific studies on the biochemical interactions of β-sitosterol 3-tosylate in the modulation of lipid metabolism. While β-sitosterol is known to affect lipid metabolism, in part by activating AMP-activated protein kinase (AMPK) nih.gov, there is no corresponding research to indicate whether β-sitosterol 3-tosylate has any role in these pathways. The impact of the tosylate moiety on the compound's ability to interact with enzymes and receptors involved in lipid homeostasis has not been documented.

Data Tables

No data tables based on research findings for β-sitosterol 3-tosylate can be provided as no such studies are available in the public domain.

Preclinical Research Models for Investigating Biological Potentials of β Sitosterol Derivatives

In Vitro Cell Culture Models for Efficacy and Selectivity Studies

There are no specific studies found that utilize in vitro cell culture models to investigate the efficacy and selectivity of β-Sitosterol 3-Tosylate. While numerous studies have employed a wide range of cancer and non-cancerous cell lines to explore the cytotoxic, apoptotic, and other molecular effects of β-sitosterol and other derivatives, similar research on the 3-tosylate variant is not present in the available literature.

Consequently, no data tables can be generated to summarize the effects of β-Sitosterol 3-Tosylate on various cell lines or its molecular targets, as these studies have not been reported.

Animal Models for Pharmacological Evaluation

Similarly, a comprehensive search of scientific databases and research articles did not yield any studies that have employed animal models for the pharmacological evaluation of β-Sitosterol 3-Tosylate. Preclinical studies in animal models, such as rodents, are crucial for understanding the systemic effects, potential therapeutic efficacy, and pharmacokinetic profiles of new compounds.

The absence of such studies for β-Sitosterol 3-Tosylate means that its potential biological activities, including but not limited to anti-inflammatory, anti-cancer, or anti-depressant effects, remain unevaluated in a whole-organism context. Therefore, no data tables summarizing animal models, experimental designs, or key findings can be presented for this specific compound.

Medicinal Chemistry and Future Directions in Phytosterol Based Drug Discovery

Rational Design of β-Sitosterol 3-Tosylate-Derived Bioactive Compounds

The rational design of bioactive compounds derived from β-Sitosterol 3-Tosylate is predicated on its utility as a key synthetic intermediate. The tosylation of the 3β-hydroxyl group of β-sitosterol is a strategic move in the semi-synthesis of novel phytosterol derivatives. This is because the tosylate moiety is a superb leaving group, facilitating a variety of nucleophilic substitution reactions at the C-3 position. This allows for the introduction of diverse functional groups, which can modulate the parent molecule's physicochemical properties and biological activity.

The synthesis of β-sitosterol itself can be achieved from the more readily available stigmasterol (B192456), a process in which stigmasterol tosylate serves as a key intermediate. wikipedia.org In a similar vein, β-Sitosterol 3-Tosylate is prepared by reacting β-sitosterol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction is generally efficient and selective for the equatorial 3β-hydroxyl group.

The primary rationale for designing compounds from β-Sitosterol 3-Tosylate revolves around the following strategies:

Introduction of Nitrogen-Containing Moieties: The displacement of the tosylate group with nitrogen nucleophiles can lead to the formation of amines, amides, azides, and other nitrogenous derivatives. These functionalities can enhance interactions with biological targets through hydrogen bonding and electrostatic interactions, potentially leading to improved pharmacological activity.

Synthesis of Ether and Ester Analogs: Reaction with various alkoxides or carboxylates can yield a library of ether and ester derivatives. These modifications can alter the lipophilicity of the molecule, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Creation of Novel Heterocyclic Systems: The reactivity of the tosylate can be harnessed to construct novel heterocyclic rings fused to the steroidal A-ring. Such modifications can drastically alter the three-dimensional shape and electronic distribution of the molecule, potentially leading to novel mechanisms of action.

A significant aspect of the rational design process is the use of β-Sitosterol 3-Tosylate as a protected intermediate. The tosyl group can mask the 3-hydroxyl functionality while other parts of the molecule are being chemically modified. Subsequent removal of the tosyl group can then yield the desired 3-unsubstituted or 3-modified product.

Derivative Class Synthetic Rationale Potential Therapeutic Application
3-Amino-β-sitosterol DerivativesIntroduction of basic nitrogen for enhanced target interaction.Anticancer, Antimicrobial
3-Ether/Ester-β-sitosterol DerivativesModulation of lipophilicity and ADME properties.Cardiovascular, Anti-inflammatory
A-Ring Fused HeterocyclesCreation of novel scaffolds with unique 3D pharmacophores.Varied, depending on the heterocyclic system

Structure-Activity Relationship (SAR) Studies of Functionalized Phytosterols (B1254722)

While specific structure-activity relationship (SAR) studies focusing exclusively on a series of β-Sitosterol 3-Tosylate derivatives are not extensively documented in the public domain, the principles of SAR for functionalized phytosterols, in general, can be extrapolated. The modification at the C-3 position, facilitated by the tosylate intermediate, is known to be critical for the biological activity of many steroidal compounds.

The general findings from SAR studies on related phytosterols indicate that:

The 3-Position: The nature of the substituent at the C-3 position significantly influences activity. For instance, the presence of a hydroxyl group is often crucial for certain interactions, while its replacement with other functionalities can either enhance or diminish the biological effect. The use of β-Sitosterol 3-Tosylate allows for a systematic exploration of various substituents at this position.

Stereochemistry: The stereochemistry at the C-3 position is vital. The β-configuration of the original hydroxyl group in β-sitosterol is often essential for its activity. Nucleophilic substitution on the tosylate can proceed with either inversion or retention of configuration, depending on the reaction conditions and the nucleophile, leading to derivatives with different stereochemical arrangements and, consequently, different biological profiles.

The anti-inflammatory activity of phytosterols, for example, has been shown to be influenced by the structure of the sterol. mdpi.com Similarly, the anticancer properties of β-sitosterol derivatives are often linked to modifications that affect cell signaling pathways related to apoptosis and proliferation. nih.gov The systematic synthesis of derivatives from β-Sitosterol 3-Tosylate would be an invaluable tool for conducting detailed SAR studies to optimize these effects.

Structural Modification (from 3-Tosylate) Predicted Impact on Activity Rationale
Introduction of a small, polar group at C-3May enhance water solubility and bioavailability.Improved pharmacokinetics.
Introduction of a bulky, non-polar group at C-3May enhance lipid membrane interaction.Altered cellular uptake and distribution.
Inversion of stereochemistry at C-3Likely to significantly alter or abolish activity.Specific receptor-ligand interactions are stereospecific.

Advanced Drug Delivery Systems for Phytosterol Derivatives

The therapeutic application of phytosterols and their derivatives, including those synthesized from β-Sitosterol 3-Tosylate, is often hampered by their poor water solubility and low bioavailability. frontiersin.org To overcome these limitations, various advanced drug delivery systems have been explored. These systems aim to enhance the solubility, stability, and targeted delivery of these lipophilic compounds.

Liposomal Formulations: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For phytosterol derivatives, they can be incorporated into the lipid bilayer of the liposome. This encapsulation can protect the derivative from degradation and improve its circulation time in the body.

Nanoparticle Formulations: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are other promising delivery systems. These are composed of solid lipids and are particularly suitable for lipophilic molecules. They can increase the oral bioavailability of phytosterols by promoting their absorption through the lymphatic pathway, thus bypassing first-pass metabolism in the liver.

Microemulsions and Nanoemulsions: These are thermodynamically stable, isotropic dispersions of oil and water stabilized by a surfactant. They can solubilize large amounts of lipophilic drugs and present them in a form that is more readily absorbed in the gastrointestinal tract.

The choice of the delivery system will depend on the specific physicochemical properties of the β-sitosterol derivative being formulated and the desired therapeutic outcome. For instance, a derivative designed for oral administration would benefit from a system that enhances intestinal absorption, while a derivative for parenteral use might require a long-circulating nanoparticle formulation.

Delivery System Mechanism of Bioavailability Enhancement Suitability for Phytosterol Derivatives
LiposomesEncapsulation and protection, improved circulation.High
Solid Lipid Nanoparticles (SLNs)Enhanced lymphatic uptake, controlled release.High
NanoemulsionsIncreased surface area for absorption, improved solubilization.High

Emerging Research Areas and Unexplored Potential

The future of drug discovery based on β-Sitosterol 3-Tosylate is rich with possibilities, largely stemming from its role as a versatile synthetic intermediate. While current research has primarily focused on the parent compound, β-sitosterol, the potential to create a vast chemical space of derivatives from the 3-tosylate opens up new avenues for therapeutic innovation.

Targeted Drug Conjugates: An exciting area of research is the development of drug conjugates where a cytotoxic agent is linked to a phytosterol derivative. The phytosterol moiety could act as a targeting ligand, directing the cytotoxic payload to cancer cells that have a high affinity for sterols. β-Sitosterol 3-Tosylate is an ideal starting point for synthesizing linkers that can be attached to various anticancer drugs.

Probes for Chemical Biology: Fluorescently or radioactively labeled derivatives of β-sitosterol, synthesized via the 3-tosylate, could serve as powerful tools in chemical biology. These probes could be used to study the cellular uptake, subcellular localization, and molecular targets of phytosterols, providing valuable insights into their mechanisms of action.

Modulation of New Biological Targets: As our understanding of the biological roles of phytosterols expands, new molecular targets are likely to be identified. The ability to rapidly synthesize a diverse library of derivatives from β-Sitosterol 3-Tosylate will be crucial for screening against these new targets and for developing novel therapeutic agents with unprecedented mechanisms of action.

The exploration of the full potential of β-Sitosterol 3-Tosylate and its derivatives is still in its nascent stages. Future research should focus on the systematic synthesis and biological evaluation of novel compounds derived from this key intermediate. Such efforts are likely to lead to the discovery of new drug candidates with improved therapeutic profiles for a wide range of diseases.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for isolating and characterizing beta-sitosterol 3-tosylate in plant extracts?

  • Methodology : Use preparative thin-layer chromatography (TLC) with a hexane-based solvent system for initial isolation, followed by structural confirmation via NMR and FTIR spectroscopy. Comparative analysis with a standard beta-sitosterol solution using HPTLC (high-performance TLC) with vanillin-sulfuric acid visualization enhances specificity . For quantification, reverse-phase HPLC with photodiode array detection (e.g., 210 nm wavelength) is optimal, validated using a Box-Behnken design to optimize mobile phase parameters (e.g., methanol-acetonitrile-ammonium acetate buffer) .

Q. How can researchers validate the purity of this compound in synthetic or extracted samples?

  • Methodology : Combine chromatographic and spectroscopic techniques. GC-MS confirms molecular weight and fragmentation patterns, while NMR (¹H and ¹³C) resolves stereochemical details. Purity thresholds (>95%) should be verified via HPLC peak integration, with supporting data from melting point analysis and elemental composition . For novel derivatives, mass spectrometry (MS) and X-ray crystallography are critical for structural elucidation .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s anticancer activity?

  • Methodology : Use MTT or LDH leakage assays to assess cytotoxicity in cancer cell lines (e.g., SGC-7901 gastric cancer cells). Apoptosis induction can be quantified via flow cytometry (Annexin V/PI staining), DAPI nuclear staining for DNA fragmentation, and Western blotting for caspase-3 activation and Bcl-2/Bax ratio changes . Dose-response curves (10–100 µM) and time-dependent studies (24–72 hours) are essential to establish efficacy .

Advanced Research Questions

Q. How do molecular dynamics simulations enhance understanding of this compound’s interaction with human serum albumin (HSA)?

  • Methodology : Perform fluorescence quenching assays to calculate binding constants (e.g., static quenching with K4.6×103M1K \approx 4.6 \times 10^3 \, \text{M}^{-1}) and circular dichroism (CD) to monitor HSA conformational changes. Molecular docking (e.g., AutoDock Vina) identifies binding sites (e.g., subdomain IIA), while 100-ns MD simulations in GROMACS validate hydrophobic interactions and hydrogen bonding (e.g., Arg257, Ser287) . Free energy calculations (MM-PBSA) quantify binding affinity .

Q. What experimental strategies address contradictory findings in this compound’s pro-apoptotic mechanisms across cancer models?

  • Methodology : Conduct comparative studies across cell lines (e.g., prostate vs. breast cancer) to assess tissue-specific signaling. Use siRNA knockdowns or CRISPR-Cas9 to isolate pathways (e.g., sphingolipid cycle vs. caspase-8 activation). Meta-analyses of transcriptomic datasets (e.g., GEO) can identify conserved biomarkers (e.g., PARP degradation, PLC-γ1 suppression) . Validate discrepancies via dual-luciferase reporter assays for pathway crosstalk .

Q. How can Quality by Design (QbD) principles optimize this compound quantification in complex matrices?

  • Methodology : Apply a Box-Behnken design to optimize HPLC parameters (e.g., pH, organic modifier ratio). Define critical quality attributes (CQAs) such as resolution (Rs>1.5R_s > 1.5) and retention time reproducibility. Validate using ICH Q2(R1) guidelines for linearity (R2>0.999R^2 > 0.999), accuracy (recovery 98–102%), and robustness (RSD < 2%) . Include forced degradation studies (acid/alkali/oxidative stress) to assess stability .

Q. What synthetic modifications improve this compound’s bioavailability for in vivo studies?

  • Methodology : Esterify the C3 hydroxyl group with tosyl chloride to enhance lipophilicity. Evaluate derivatives (e.g., galactopyranoside conjugates) via logP measurements and Caco-2 cell permeability assays. Pharmacokinetic studies in rodents (plasma half-life, tissue distribution) using LC-MS/MS quantify bioavailability improvements .

Contradiction Analysis and Resolution

Q. Why do some studies report minimal efficacy of this compound in prostate cancer models despite strong in vitro apoptosis data?

  • Analysis : Discrepancies may arise from differences in derivative solubility, cell line heterogeneity (e.g., LNCaP vs. PC3), or androgen receptor status.
  • Resolution : Use standardized derivatives (e.g., beta-sitosterol 3-O-beta-D-galactopyranoside) and xenograft models with hormone-sensitive/resistant subtypes. Incorporate lipid-based nanoformulations to enhance tumor penetration .

Experimental Design Best Practices

  • Reproducibility : Publish raw chromatograms, NMR spectra, and simulation trajectories in open repositories (e.g., Zenodo) under CC-BY licenses .
  • Controls : Include beta-sitosterol (non-tosylated) and vehicle controls in bioactivity assays to isolate tosylate-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.